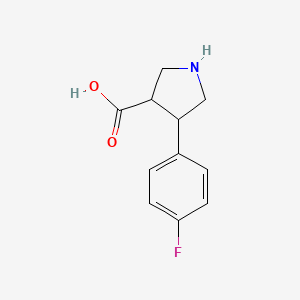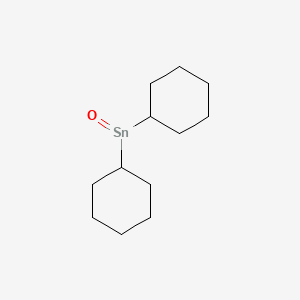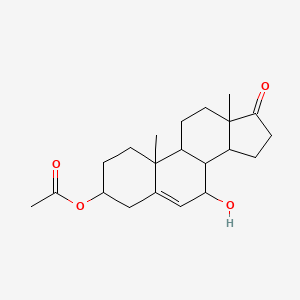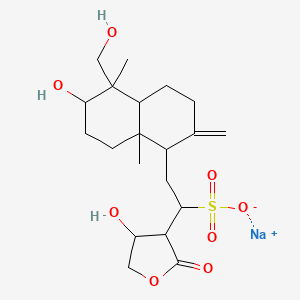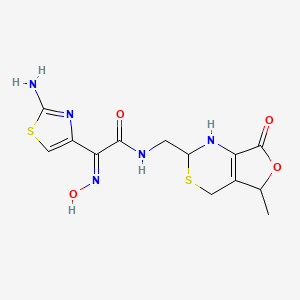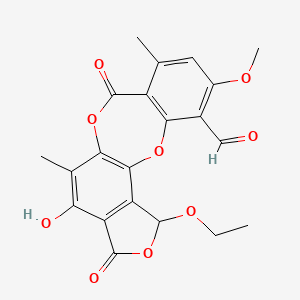![molecular formula C7H12ClN3O2 B12321667 4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩は、窒素原子を含む複雑な構造を持つ複素環式化合物です。化学、生物学、医学など、さまざまな分野での潜在的な用途で知られています。この化合物のユニークな構造により、さまざまな化学反応に関与することが可能になり、研究対象として貴重なものとなっています。
準備方法
合成経路と反応条件
4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩の合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。このプロセスには、多くの場合、環化反応が含まれ、ピリド[4,3-d]ピリミジン環系の形成が重要なステップです。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために慎重に制御されます。
工業生産方法
工業的な設定では、この化合物の生産には、コスト効率とスケーラビリティを確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動化システムの使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩は、次のようなさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、より飽和した誘導体の形成につながる可能性があります。
置換: この化合物は、求核置換反応と求電子置換反応に関与し、さまざまな置換された生成物の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤(置換反応用)があります。温度、溶媒、pHなどの反応条件は、目的の結果に基づいて最適化されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換された化合物を生成する可能性があります。
科学研究への応用
4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩には、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。その反応性は、有機合成における貴重な中間体となっています。
生物学: 研究者は、生体分子との相互作用を研究し、生化学的ツールまたは治療薬としての可能性を理解しています。
医学: この化合物のユニークな構造と反応性は、特に特定の酵素や受容体を標的とする薬剤開発の候補となっています。
科学的研究の応用
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
作用機序
4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、さまざまな生化学経路を調節し、観察される効果につながります。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
- 4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン、プロパン酸
- 2(3H)-ナフタレン-1-オン、4,4a,5,6,7,8-ヘキサヒドロ-1-ヒドロキシ-4a,5-ジメチル-3-(1-メチルエチリデン)-
独自性
類似の化合物と比較して、4a,5,6,7,8,8a-ヘキサヒドロ-1H-ピリド[4,3-d]ピリミジン-2,4-ジオン;塩酸塩は、その特定の環構造と複数の窒素原子の存在によって際立っています。
特性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h4-5,8H,1-3H2,(H2,9,10,11,12);1H |
InChIキー |
RIXRZXPAPMQRPD-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2C1NC(=O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


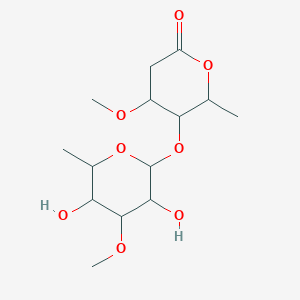
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

